What are the physicochemical properties of tert-Tetradecanethiol?
What are the physicochemical properties of tert-Tetradecanethiol?
An In-Depth Technical Guide to the Physicochemical Properties of Tetradecanethiol
Introduction: Beyond the Alkane Backbone
Long-chain alkanethiols represent a cornerstone of modern materials science and surface chemistry. Their unique molecular architecture, featuring a lengthy hydrophobic alkyl chain and a reactive thiol headgroup, enables the formation of highly ordered self-assembled monolayers (SAMs) on noble metal surfaces. Among these, Tetradecanethiol, a 14-carbon alkanethiol, is a compound of significant interest. Its specific chain length provides a robust, well-defined hydrophobic barrier, making it an invaluable tool for researchers and developers in fields ranging from nanoelectronics and biosensors to corrosion inhibition.
This guide provides an in-depth exploration of the physicochemical properties of Tetradecanethiol. While the term can refer to various isomers, this document will primarily focus on the linear isomer, 1-Tetradecanethiol (n-Tetradecanethiol) , due to its widespread use and extensive characterization. A comparative discussion of the tertiary isomer, tert-Tetradecanethiol , is included to highlight the profound impact of structural isomerism on physical and chemical properties. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive and field-proven understanding of this versatile molecule.
Chemical Identity and Isomeric Structures
The precise arrangement of atoms within a molecule dictates its behavior. For Tetradecanethiol, the distinction between the linear (1- or n-) and tertiary (tert-) isomers is critical. The linear isomer features the thiol group at the terminal position of the 14-carbon chain, whereas the tertiary isomer has the thiol group attached to a tertiary carbon.
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1-Tetradecanethiol (n-Tetradecanethiol) : The most common and extensively studied isomer. Its linear structure is ideal for forming dense, highly-ordered self-assembled monolayers.
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tert-Tetradecanethiol (2-Methyltridecane-2-thiol) : The bulky tertiary structure sterically hinders the close packing required for high-quality monolayer formation, leading to different surface properties and chemical reactivity.
Below is a visualization of their distinct structures.
Caption: Isomeric Structures of Tetradecanethiol.
Core Physicochemical Properties: A Comparative Analysis
The physical state, thermal behavior, and optical characteristics of a compound are foundational to its application. These properties are summarized below, with a primary focus on the well-documented 1-Tetradecanethiol.
| Property | 1-Tetradecanethiol | tert-Tetradecanethiol | Source(s) |
| Molecular Weight | 230.45 g/mol | 230.46 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | Data not available | [3] |
| Odor | Stench, distinct sulfurous odor | Data not available | [3] |
| Density | 0.846 g/mL at 20 °C | Data not available | [1] |
| Melting Point | 6-7 °C (45 °F) | Data not available | [1][3] |
| Boiling Point | 176-180 °C at 22 mmHg; 310 °C at 760 mmHg | Data not available | [1][3] |
| Flash Point | Information not readily available, classified as a combustible liquid | Data not available | [4] |
| Refractive Index (n20/D) | 1.461 | Data not available | [1] |
| Vapor Pressure | No direct value at 20°C available, but low volatility is expected | Data not available | [3] |
| pKa | 10.49 ± 0.10 (Predicted) | Data not available | [1] |
| LogP (Octanol/Water) | 7.555 (Estimated) | 6.7 (Calculated) | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether | Data not available | [5] |
Expert Insights: The long alkyl chain in 1-Tetradecanethiol renders it highly non-polar, as evidenced by its insolubility in water and high estimated LogP value.[1] Its melting point of 6-7 °C means it exists as a liquid under most standard laboratory conditions.[1][3] The boiling point is high, but distillation is typically performed under reduced pressure (e.g., 176-180 °C at 22 mmHg) to prevent thermal decomposition, a common practice for high-molecular-weight thiols.[1] The refractive index is a critical parameter for quality control and for optical applications, such as surface plasmon resonance studies involving SAMs.[1]
Thermodynamic and Spectroscopic Data
For advanced modeling and process design, thermodynamic properties such as heat capacity and enthalpy of vaporization are crucial.
| Thermodynamic Property | Value | Conditions | Source(s) |
| Liquid Phase Heat Capacity (Cp,liquid) | 501.57 J/mol·K | At 300 K (27 °C) | [6][7] |
| Enthalpy of Vaporization (ΔvapH) | 67.3 kJ/mol | At 461 K (188 °C) | [6] |
| Enthalpy of Fusion (ΔfusH°) | 36.06 kJ/mol | At standard conditions | [8] |
Expert Insights: The liquid heat capacity data, often expressed as a temperature-dependent polynomial, is vital for heat transfer calculations in process scale-up.[7] The enthalpy of vaporization provides insight into the intermolecular forces (primarily van der Waals forces along the alkyl chains) that must be overcome for the liquid to transition to a gaseous state.[6]
Chemical Reactivity and Stability
The chemistry of 1-Tetradecanethiol is dominated by its terminal thiol (-SH) group.
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Oxidation: Thiols are susceptible to oxidation. The compound is noted as being "Air Sensitive".[1][3] Mild oxidation can lead to the formation of disulfides (RSSR), while stronger oxidizing agents can produce sulfonic acids. This necessitates storage under an inert atmosphere (e.g., argon or nitrogen) and away from oxidizing agents.[3]
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Acidity: The thiol proton is weakly acidic (predicted pKa ≈ 10.5), allowing it to be deprotonated by strong bases to form a thiolate anion (RS⁻).[1][3] This thiolate is a potent nucleophile and is the key reactive species in the formation of SAMs on gold, where it forms a strong Au-S bond.
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Incompatibilities: The material is incompatible with strong bases and oxidizing agents.[3]
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Hazardous Decomposition: Upon combustion, it produces toxic gases, including carbon oxides and sulfur oxides.[3]
Safety and Handling
As with any chemical reagent, proper handling of 1-Tetradecanethiol is paramount for laboratory safety.
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Hazard Classifications: It is classified as causing skin irritation and potentially causing an allergic skin reaction.[9] It can also cause serious eye damage.[4]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]
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Storage: Store in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere to prevent oxidation.[10] It should be stored away from incompatible materials like oxidizing agents.[3][10]
Experimental Protocols & Methodologies
A robust understanding of a compound requires reproducible experimental methods for its synthesis and analysis.
Representative Synthesis of 1-Tetradecanethiol
The synthesis of 1-Tetradecanethiol is commonly achieved via nucleophilic substitution, where a sulfur nucleophile displaces a leaving group on a 14-carbon electrophile.[11]
Principle: This protocol outlines the reaction of 1-bromotetradecane with sodium thiocyanate followed by reduction. This two-step approach is often preferred over using sodium hydrosulfide directly as it can minimize the formation of dialkyl sulfide byproducts.
Step-by-Step Methodology:
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Thiocyanation:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromotetradecane (1 equivalent) and sodium thiocyanate (1.2 equivalents) in a suitable solvent such as ethanol.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., diethyl ether). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tetradecyl thiocyanate.
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-
Reduction to Thiol:
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Dissolve the crude tetradecyl thiocyanate in ethanol.
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Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C. Caution: LiAlH₄ reacts violently with water.
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After the addition is complete, allow the mixture to warm to room temperature and stir until the reduction is complete (monitored by TLC/GC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.
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Filter the resulting solids and wash them with ethanol.
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Combine the filtrates and concentrate under reduced pressure.
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Purify the resulting crude 1-Tetradecanethiol by vacuum distillation to obtain the final product.
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Purity Assessment by Gas Chromatography (GC)
Commercial batches of 1-Tetradecanethiol are typically assayed for purity by Gas Chromatography (GC), with standards often requiring ≥98.0% purity.[4]
Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase (in the column) and a mobile phase (an inert carrier gas). For a long-chain alkanethiol, a non-polar column is effective, and a Flame Ionization Detector (FID) provides excellent sensitivity.
Sources
- 1. 1-Tetradecanethiol CAS#: 2079-95-0 [m.chemicalbook.com]
- 2. tert-Tetradecanethiol | C14H30S | CID 21493711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 1-十四硫醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. tert-Butyl mercaptan | (CH3)3CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetradecanethiol [webbook.nist.gov]
- 7. Tetradecanethiol [webbook.nist.gov]
- 8. Tetradecanethiol (CAS 2079-95-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Tert-dodecanethiol | C12H26S | CID 32793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. nbinno.com [nbinno.com]
